molecular formula C12H20OSi B7779628 1-(Trimethylsilyl)-3-iso-propoxybenzene

1-(Trimethylsilyl)-3-iso-propoxybenzene

Cat. No.: B7779628
M. Wt: 208.37 g/mol
InChI Key: KKXFYPAOFAVEMB-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-3-iso-propoxybenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group and an iso-propoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-3-iso-propoxybenzene typically involves the reaction of 3-iso-propoxybenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

3-iso-propoxybenzene+trimethylsilyl chlorideThis compound+HCl\text{3-iso-propoxybenzene} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-iso-propoxybenzene+trimethylsilyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-3-iso-propoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The iso-propoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The benzene ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as halides and bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce carbonyl compounds.
  • Reduction reactions result in cyclohexane derivatives.

Scientific Research Applications

1-(Trimethylsilyl)-3-iso-propoxybenzene has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-3-iso-propoxybenzene involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The iso-propoxy group can influence the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 1-(Trimethylsilyl)-3-iso-propoxybenzene is unique due to the combination of the trimethylsilyl and iso-propoxy groups, which impart distinct chemical properties and potential applications. Its structural features make it a versatile compound in various fields of research and industry.

Conclusion

This compound is a compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further exploration in various fields.

Properties

IUPAC Name

trimethyl-(3-propan-2-yloxyphenyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20OSi/c1-10(2)13-11-7-6-8-12(9-11)14(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXFYPAOFAVEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC=C1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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